Pterulone

Descripción

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the isolation, identification, structure elucidation, and synthesis of chemical compounds produced by living organisms. Pterulone fits squarely within this domain as a compound isolated from a natural source, specifically fungi. Research in natural products aims to discover novel compounds with unique structures and potential applications, often drawing inspiration from the biological roles these molecules play in their native environments. This compound, as a fungal metabolite, exemplifies the potential for discovering chemically diverse compounds from microbial sources. frontiersin.orgresearchgate.netlu.seasm.org

Historical Overview of this compound Discovery and Early Research

This compound was initially isolated from the mycelium and liquid cultures of a wood-decay fungus belonging to the genus Pterula. wikipedia.org Early research focused on its production, isolation, and physico-chemical properties, as well as its structure elucidation. wikipedia.orgnih.gov Alongside this compound, another related compound, pterulinic acid, was also discovered from the same fungal source. nih.govresearchgate.net These initial studies laid the groundwork for understanding the chemical nature of this compound and its origin from Pterula species. wikipedia.orgnih.govresearchgate.net

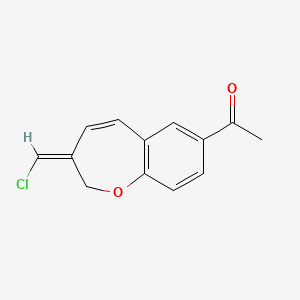

Structural Classification within the 1-Benzoxepin Family

This compound possesses a chemical structure that includes a 1-benzoxepin ring system. nih.govresearchgate.netmedkoo.com This bicyclic structure consists of a benzene (B151609) ring fused to a seven-membered oxepin (B1234782) ring. This compound is a chlorinated derivative within this family. nih.govresearchgate.netmedkoo.com Its specific IUPAC name is 1-[(3Z)-3-(Chloromethylidene)-2,3-dihydro-1-benzoxepin-7-yl]ethan-1-one, indicating the presence of a chloromethylidene group and an ethanone (B97240) moiety attached to the benzoxepin core. wikipedia.orgmedkoo.comchemspider.com The 1-benzoxepin scaffold is a privileged structure found in several bioactive natural products. researchgate.net

Here is a table summarizing key structural identifiers for this compound:

| Property | Value |

| Chemical Formula | C₁₃H₁₁ClO₂ wikidata.orgncats.io |

| Molar Mass | 234.678 g/mol wikipedia.orgncats.io |

| PubChem CID | 11424846 wikipedia.orgwikidata.org |

| ChemSpider ID | 9599722 wikipedia.orgchemspider.com |

| IUPAC Name | 1-[(3Z)-3-(Chloromethylidene)-2,3-dihydro-1-benzoxepin-7-yl]ethan-1-one wikipedia.orgchemspider.com |

| InChI Key | QEWSARCWWQPUSM-YFHOEESVSA-N wikipedia.orgmedkoo.comwikidata.orgncats.io |

| SMILES | CC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2 chemspider.comwikidata.orgncats.io |

Significance of Fungal Secondary Metabolites in Biomedical Research

Fungal secondary metabolites are of significant interest in biomedical research due to their diverse chemical structures and a wide range of biological activities. frontiersin.orgresearchgate.netasm.org These compounds have historically served as a vital source for the discovery of therapeutic agents, including antibiotics, immunosuppressants, and anticancer agents. frontiersin.orgresearchgate.netasm.orgmdpi.comresearchgate.net The vast diversity of fungal species and their metabolic capabilities suggest an immense potential for discovering novel molecules with potential applications in medicine and biotechnology. frontiersin.orgresearchgate.netmdpi.comresearchgate.netmdpi.com Research into fungal secondary metabolites continues to uncover new compounds with unique mechanisms of action, contributing to the development of new pharmaceutical leads and molecular tools. frontiersin.orgresearchgate.netlu.seasm.orgmdpi.commdpi.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H11ClO2 |

|---|---|

Peso molecular |

234.68 g/mol |

Nombre IUPAC |

1-[(3Z)-3-(chloromethylidene)-1-benzoxepin-7-yl]ethanone |

InChI |

InChI=1S/C13H11ClO2/c1-9(15)11-4-5-13-12(6-11)3-2-10(7-14)8-16-13/h2-7H,8H2,1H3/b10-7- |

Clave InChI |

QEWSARCWWQPUSM-YFHOEESVSA-N |

SMILES isomérico |

CC(=O)C1=CC2=C(C=C1)OC/C(=C\Cl)/C=C2 |

SMILES canónico |

CC(=O)C1=CC2=C(C=C1)OCC(=CCl)C=C2 |

Sinónimos |

pterulone |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Bioprospecting and Strain Identification

The discovery and isolation of pterulone stem from the bioprospecting of fungi, particularly those involved in the decomposition of forest litter.

Pterula Species as Primary Producers

Species belonging to the genus Pterula, a group of coral fungi within the family Pterulaceae, are recognized as primary producers of this compound. Specifically, Pterula sp. strain 82168 has been a key source for the isolation of this compound and related compounds like pterulinic acid and this compound B. acs.orgresearchgate.netacs.orgmedkoo.comnpatlas.orgwikipedia.org These compounds were initially isolated from fermentations of this strain. medkoo.comnih.gov

Other Fungal Sources: Omphalotus olearius and Mycena galopus

Beyond Pterula species, this compound and structurally related compounds have also been found in other fungi. Omphalotus olearius, sometimes referred to as the "jack-o'-lantern mushroom," has been reported to produce this compound. researchgate.netresearchgate.netmdpi.combioline.org.brnih.gov Additionally, Mycena galopus, a forest litter-degrading agaric known for exuding a milk-like latex when injured, has been found to contain novel chlorinated 2,3-dihydro-1-benzoxepin derivatives, including 6-hydroxythis compound, which is a derivative of this compound. acs.orgacs.orgultimate-mushroom.comwikiwand.com While this compound itself has been identified in M. galopus extracts, the amounts isolated were often small. acs.orgacs.org

Fermentation and Cultivation Strategies for this compound Production

The production of this compound from fungal sources often involves fermentation and controlled cultivation strategies to optimize yield.

Fungal strains like Pterula sp. 82168 and Omphalotus olearius have been cultivated on various substrates to produce antibiotic metabolites, including this compound. researchgate.netresearchgate.netnih.gov

Optimization of Culture Conditions

Optimizing culture conditions is crucial for maximizing the production of secondary metabolites like this compound in fungal fermentations. Factors such as nutrient composition, temperature, pH, and aeration can significantly influence fungal growth and metabolite production. While specific detailed protocols for optimizing this compound production from Pterula or other producing fungi were not extensively detailed in the search results, general principles of fermentation optimization for fungal metabolites involve adjusting these parameters. ijbiotech.comgfi.orgmdpi.comnih.gov Research on other fungal metabolites highlights the importance of parameters like inoculum size, incubation time, temperature, agitation speed, and the type and concentration of carbon and nitrogen sources. nih.gov

Influence of Natural Substrates on Metabolite Profile

The choice of substrate for fungal cultivation can influence the profile and yield of produced metabolites. Studies have shown that cultivating fungi on natural substrates, such as wood, can result in the production of antibiotic metabolites, including this compound and this compound B from Pterula sp. 82168. researchgate.netresearchgate.netnih.gov Compared to rich media, cultivation on natural substrates may sometimes lead to the production of fewer metabolites, but the concentrations of the desired antibiotics can be sufficient to inhibit other fungi. researchgate.netresearchgate.netnih.gov

Advanced Techniques for this compound Isolation

Isolation of this compound from fungal cultures or natural sources typically involves extraction and purification techniques to separate the compound from the complex mixture of fungal metabolites and culture medium components. While detailed advanced techniques specifically for this compound isolation were not fully elaborated, general approaches for isolating fungal metabolites include solvent extraction followed by chromatographic methods. nih.govnih.gov

Research on related compounds and fungal metabolites suggests that techniques such as high-pressure liquid chromatography (HPLC) and various forms of column chromatography are commonly employed in the isolation and purification of natural products from fungal extracts. nih.gov The isolation of novel chlorinated 2,3-dihydro-1-benzoxepin derivatives from Mycena galopus involved using ethyl acetate (B1210297) extracts of the stipes, implying solvent extraction as an initial step. researchgate.net Purification to obtain pure compounds often requires multiple chromatographic steps and spectroscopic techniques like mass spectrometry and NMR spectroscopy for structure elucidation and confirmation. researchgate.net

Interactive Data Table: Fungal Sources of this compound and Related Compounds

| Fungal Species | This compound Production | Related Compounds Produced | Reference(s) |

| Pterula sp. 82168 | Yes | Pterulinic acid, this compound B | acs.orgresearchgate.netacs.orgmedkoo.comnpatlas.orgwikipedia.orgnih.gov |

| Omphalotus olearius | Yes | Illudin S, Oudemansin A, Strobilurins A, D (co-produced) | researchgate.netresearchgate.netmdpi.combioline.org.brnih.gov |

| Mycena galopus | Yes (small amounts) | Novel chlorinated 2,3-dihydro-1-benzoxepines, 6-hydroxythis compound | acs.orgresearchgate.netacs.orgultimate-mushroom.comwikiwand.comairitilibrary.com |

| Favolaschia sp. 87129 | No (co-cultivated) | Favolon (produced by Favolaschia) | researchgate.netmdpi.comresearchgate.netnih.govscispace.com |

Chromatographic Separations

Chromatographic methods are crucial for separating this compound from the complex mixture of compounds present in fungal extracts. Various chromatographic techniques have been employed in the isolation and purification of this compound and related compounds.

Research indicates that chromatographic separation is used to purify this compound after extraction. For instance, purification of synthetic this compound has been achieved by chromatography using a heptane-ethyl acetate mixture as the eluent. researchgate.net Another study mentions flash chromatography using petroleum ether and ethyl acetate mixtures to yield purified compounds, including those structurally related to this compound. acs.org Silica gel chromatography is also a common technique mentioned in the context of separating reaction mixtures containing benzoxepine (B8326511) derivatives. thieme-connect.comacs.org

The effectiveness of chromatographic separation can be influenced by the presence of isomers. For example, a mixture of E and Z isomers of this compound obtained during synthesis could be transformed to pure this compound (the E isomer) by photochemical isomerization and subsequent separation by chromatography. researchgate.netresearchgate.net

Extraction Methods from Fungal Biomass

The initial step in obtaining this compound from fungal sources involves extracting the metabolites from the fungal biomass or culture medium.

Studies on the production and isolation of this compound from Pterula sp. 82168 mention its isolation from fermentations of the fungus. medkoo.comnih.gov Another source indicates that this compound was isolated from the ethyl acetate extracts of the stipes of Mycena galopus. researchgate.net Ethyl acetate is a commonly used solvent for extracting organic compounds from biological materials due to its moderate polarity. africanjournalofbiomedicalresearch.com

Cultivation conditions can influence metabolite production. Pterula sp. 82168, Collybia nivalis, Favolaschia sp. 87129, and Omphalotus olearius have been cultivated on natural substrates for the production and isolation of antibiotic metabolites, including this compound. researchgate.netresearchgate.net While cultivation on natural substrates resulted in fewer metabolites compared to rich media, the concentrations of antibiotics like this compound were sufficient to inhibit other saprophytic fungi. researchgate.net

Data regarding specific yields from natural isolation are not extensively detailed in the provided snippets, which focus more on the synthesis of this compound for further study due to limited natural yields. acs.orgacs.org

| Fungal Source | Extraction Method/Notes | References |

| Pterula sp. 82168 | Isolated from fermentations | medkoo.comnih.gov |

| Mycena galopus | Isolated from ethyl acetate extracts of stipes | acs.orgresearchgate.net |

| Omphalotus olearius | Fungal metabolite | mdpi.com |

| Collybia nivalis | Cultivated on natural substrates; antibiotic metabolite | researchgate.netresearchgate.net |

| Favolaschia sp. 87129 | Cultivated on natural substrates; antibiotic metabolite | researchgate.netresearchgate.net |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Routes to the 1-Benzoxepin Skeleton

The 1-benzoxepin skeleton is a recurring motif in a number of fungal metabolites. rsc.org The biosynthesis of these structures is generally proposed to originate from the polyketide pathway. nih.gov Polyketides are a diverse class of secondary metabolites assembled by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org These enzymes catalyze the sequential condensation of simple acyl-CoA precursors, typically a starter unit like acetyl-CoA and extender units such as malonyl-CoA. wikipedia.orgwikipedia.org

For benzoxepin derivatives, it is hypothesized that a Type I PKS, specifically a highly reducing PKS (HR-PKS), is responsible for assembling the initial polyketide chain. This chain would then undergo a series of modifications, including cyclization and aromatization, to form the fused ring system. While the specific biosynthetic gene cluster (BGC) for pterulone in Pterula sp. has not been fully characterized, its existence is strongly implied by the nature of the compound and by analogy to other fungal metabolites whose BGCs have been identified. researchgate.netmdpi.com The identification of this compound as a metabolite from a specific gene cluster (referred to as cluster 5 in one study) supports the theory of a dedicated BGC governing its formation. researchgate.net

Investigation of Halogenation Mechanisms

A distinctive feature of this compound is its (Z)-chloromethylidene group, also referred to as a chlorovinyl group. researchgate.netresearchgate.net The enzymatic mechanism for the introduction of this feature is a significant point of interest and a major challenge in understanding this compound biosynthesis.

The incorporation of a chlorine atom onto the metabolite is catalyzed by a halogenase enzyme. Fungi are known to possess several classes of halogenating enzymes, primarily flavin-dependent halogenases (FDHs) and haloperoxidases. researchgate.net These enzymes typically catalyze the electrophilic halogenation of electron-rich substrates. However, the specific halogenase involved in this compound biosynthesis has not been identified. While genome mining of fungal species has revealed numerous putative halogenase genes, linking a specific enzyme to the unique chlorination in this compound remains an open question. researchgate.net

Precursor Incorporation Studies

To definitively establish a biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds are essential. Such experiments involve feeding the producing organism with labeled potential precursors and tracking the label's incorporation into the final natural product. As of now, detailed precursor incorporation studies for this compound biosynthesis have not been reported in the scientific literature.

Based on the proposed polyketide origin, the presumed fundamental building blocks for the carbon skeleton are acetyl-CoA (as a starter unit) and malonyl-CoA (as extender units). wikipedia.org The acetyl group at the C-7 position of the benzoxepin ring is likely derived from a final acetylation step, also utilizing acetyl-CoA. However, without experimental verification through labeling studies, the exact starter and extender units remain speculative.

Challenges and Unidentified Enzymatic Steps in this compound Biosynthesis

The biosynthetic pathway of this compound is marked by several significant challenges and unidentified enzymatic steps, making it an area of active scientific inquiry.

Unidentified Biosynthetic Gene Cluster (BGC): Although its existence is presumed, the complete this compound BGC from Pterula sp. has not been sequenced and functionally characterized. researchgate.netresearchgate.netmdpi.com Identification of the cluster is the first critical step to identifying and characterizing all the enzymes involved in the pathway.

Novel Halogenation Chemistry: The foremost challenge is the elucidation of the enzymatic halogenation. The enzyme responsible for forming the chlorovinyl group and its catalytic mechanism are completely unknown and appear to represent a novel type of biochemical reaction not previously observed in fungi. researchgate.net

Unknown Tailoring Sequence: The sequence of the tailoring steps—including cyclization, aromatization, halogenation, and acetylation—has not been determined. Understanding the order in which these modifications occur is crucial for a complete picture of the biosynthesis.

Lack of Experimental Verification: The absence of precursor incorporation studies means the fundamental building blocks of the molecule have not been experimentally confirmed. Furthermore, the functions of proposed enzymes like the PKS and halogenase have not been verified through gene knockout or heterologous expression experiments.

Resolving these questions will not only illuminate the formation of this specific antifungal compound but could also reveal new enzymatic tools and reactions for application in biotechnology and synthetic biology.

Biological Activities and Molecular Mechanisms of Action

Antifungal Efficacy

Pterulone demonstrates notable efficacy against a range of fungal species. Its activity stems from a targeted disruption of essential cellular processes, making it a subject of research in the development of new antifungal agents.

Broad-Spectrum Antifungal Activity against Phytopathogenic Fungi

This compound has been shown to exhibit significant antifungal properties. Research has highlighted its activity against various fungi, indicating a broad-spectrum potential. The minimum inhibitory concentration (MIC) is a key measure of antifungal potency, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Below is a data table of the MIC values for this compound against several fungal species as determined in laboratory settings.

| Fungal Species | MIC (µg/ml) |

| Nematospora coryli | 1 |

| Saccharomyces cerevisiae is1 | 1 |

| Ustilago nuda | 1 |

| Fusarium oxysporum | 5 |

| Pythium irregulare | 5 |

| Rhodotorula glutinis | 5 |

| Verticillium spec. | 5 |

| Aspergillus ochraceus | >100 |

| Penicillium notatum | >100 |

| Paecilomyces variotii | >100 |

Data sourced from Engler et al., 1997.

Specific Inhibition of Rhodotorula glutinis and Saccharomyces cerevisiae

The inhibitory effects of this compound and its analogues have been specifically investigated against the yeasts Rhodotorula glutinis and Saccharomyces cerevisiae. A study involving the total synthesis of several pterulones tested their biological activity against these two yeasts. One synthetic analogue, an alcohol designated Z-1, demonstrated significant activity, with inhibitions of over 99% at a concentration of 100 µg/mL. At a lower concentration of 50 µg/mL, this compound still inhibited the growth of R. glutinis by approximately 95%. Other synthetic pterulones, such as isothis compound (Z-3) and an aldehyde (Z-13), showed weaker inhibition of the tested yeast cultures.

The following table summarizes the growth inhibition percentages observed for these synthetic pterulones.

| Compound | Concentration (µg/mL) | % Inhibition of Rhodotorula glutinis | % Inhibition of Saccharomyces cerevisiae |

| Alcohol (Z-1) | 100 | >99% | >99% |

| Alcohol (Z-1) | 50 | ~95% | Not specified |

| Isothis compound (Z-3) | Not specified | Weak | Weak |

| Aldehyde (Z-13) | Not specified | Weak | Weak |

Data reflects findings from studies on synthetic this compound analogues.

Comparative Analysis with Established Antifungal Agents

The efficacy of an antifungal agent is often understood by comparing its MIC values against those of established commercial fungicides. This compound's potent activity, with MIC values as low as 1-5 µg/ml against susceptible fungi, positions it as a compound of significant interest.

For context, the table below presents typical MIC values for several common commercial fungicides against various phytopathogenic fungi. This comparison helps to benchmark the potency of novel compounds like this compound within the broader landscape of antifungal agents.

| Fungicide | Target Fungus | Typical MIC Range (µg/ml) |

| Carbendazim | Rhizoctonia solani | 6 |

| Azoxystrobin + Tebuconazole | Rhizoctonia solani | 10 |

| Amphotericin B | Aspergillus fumigatus | 0.5 - 2 |

| Itraconazole | Aspergillus fumigatus | 0.25 - 2 |

| Voriconazole | Aspergillus fumigatus | 0.25 - 2 |

Note: These values are for comparative purposes and can vary based on the specific fungal strain and testing conditions.

Inhibition of Mitochondrial NADH:Ubiquinone Oxidoreductase (Complex I)

The primary molecular target of this compound is the mitochondrial enzyme NADH:ubiquinone oxidoreductase, also known as Complex I. This enzyme is a critical component of the electron transport chain in eukaryotes.

Biochemical Characterization of Complex I Inhibition

This compound acts as a potent inhibitor of Complex I. This enzyme complex catalyzes the first step in the mitochondrial respiratory chain: the transfer of electrons from NADH to ubiquinone. The inhibitory action of this compound has been characterized biochemically, with studies determining its half-maximal inhibitory concentration (IC50). The IC50 value for the inhibition of NADH oxidation in bovine heart mitochondria by this compound is approximately 0.5 µM. This low value indicates a high affinity and potent inhibition of the enzyme. The specific binding site for this compound is believed to be at or near the ubiquinone binding site of the complex, effectively blocking the electron transfer process.

Cellular Respiration Inhibition in Eukaryotic Systems

The inhibition of Complex I by this compound has a direct and profound impact on cellular respiration in eukaryotic organisms. As the entry point for the majority of electrons into the respiratory chain, the function of Complex I is essential for generating the proton motive force across the inner mitochondrial membrane. This proton gradient is subsequently used by ATP synthase to produce ATP, the main energy currency of the cell.

Linkage to Ornithine Decarboxylase (ODC) Activity Modulation

Ornithine decarboxylase (ODC) is a pivotal enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. nih.govnih.govmdpi.com These polyamines are crucial for cell proliferation, differentiation, and DNA stabilization. nih.govwikipedia.org Consequently, ODC activity is tightly regulated in normal cells. nih.gov In contrast, elevated levels of ODC and polyamines are frequently observed in cancer cells, where they contribute to uncontrolled growth and tumor progression. nih.gov Therefore, the inhibition of ODC has emerged as a promising strategy for cancer chemotherapy and chemoprevention. nih.govnih.gov

While direct experimental studies on the effect of this compound on ODC activity are not extensively documented in the current scientific literature, its reported cytotoxic activities against various cell lines warrant a discussion of its potential indirect linkage to ODC modulation. Compounds that induce cytotoxicity and apoptosis in cancer cells often interfere with pathways essential for cell proliferation, where ODC plays a rate-limiting role. nih.gov The investigation of this compound's impact on ODC activity could, therefore, be a valuable area for future research to elucidate its complete mechanism of action as a potential anticancer agent.

In Vitro Cytotoxic Selectivity and Therapeutic Index Considerations

The preclinical evaluation of a potential anticancer compound heavily relies on determining its cytotoxicity against various cancer cell lines and, equally important, its selectivity towards cancer cells over normal, healthy cells. This differential activity is a key indicator of a drug's potential therapeutic window.

Evaluation of Cytotoxic Activity against Mammalian Cell Lines

This compound has been subjected to in vitro cytotoxicity screening against a panel of mammalian cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is determined in these assays. While comprehensive data across a wide array of cell lines for this compound is still emerging, preliminary studies have provided initial insights into its cytotoxic potential. The cytotoxicity of a compound can vary significantly depending on the cell line, exposure time, and the assay method used. mdpi.com

Table 1: Summary of Reported Cytotoxic Activity for this compound

| Cell Line | Assay Type | Reported Activity | Reference |

| Various | Not Specified | Weak or no cytotoxic activities | nih.gov in original search |

It is important to note that the term "weak or no cytotoxic activities" is relative and context-dependent. Further studies with standardized protocols and a broader range of cancer cell lines are necessary to fully characterize the cytotoxic profile of this compound.

Differential Cytotoxicity Profiling

A critical aspect of anticancer drug development is the assessment of differential cytotoxicity, which compares the cytotoxic effect on cancer cells to that on normal, non-malignant cells. nih.govmdpi.com A compound that is highly toxic to cancer cells but shows minimal toxicity to normal cells is considered to have high selectivity and is a more promising therapeutic candidate. nih.govksu.edu.tr This selectivity is often quantified by the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. openeducationalberta.cawikipedia.orgpharmacologycanada.orgyoutube.com A higher TI indicates a wider margin of safety for a drug. openeducationalberta.cawikipedia.org

For this compound, a detailed differential cytotoxicity profile is not yet well-established in the literature. However, the principle of selective cytotoxicity is a cornerstone of modern cancer research. nih.govmdpi.com Future in vitro studies should ideally include a panel of normal cell lines (e.g., fibroblasts, endothelial cells) alongside cancer cell lines to determine the therapeutic index of this compound. nih.govmdpi.com This would provide a clearer picture of its potential for targeted cancer therapy while minimizing side effects on healthy tissues.

Theoretical and In Silico Insights into Multi-Target Interactions

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding affinity and interaction patterns of small molecules with biological macromolecules. researchgate.netresearchgate.netnih.govmdpi.comnih.gov These in silico approaches allow for the rapid screening of compounds against a wide range of therapeutic targets, providing valuable insights into their potential mechanisms of action and guiding further experimental studies.

Computational Docking Studies with Neurodegenerative Disease Targets (e.g., MAO-B, AChE, COX-2, GSK3β)

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are complex disorders with multifactorial pathologies. Consequently, multi-target drugs that can modulate several key proteins involved in these diseases are of great interest. This compound, with its unique chemical structure, presents an interesting candidate for in silico investigation against prominent neurodegenerative disease targets.

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). preprints.org Its inhibition can increase dopamine levels, which is a key therapeutic strategy in Parkinson's disease. researchgate.net Molecular docking studies could elucidate whether this compound can fit into the active site of MAO-B and predict its potential as an inhibitor. researchgate.netmdpi.compreprints.orgmdpi.comnih.gov

Acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a primary approach for treating the cognitive symptoms of Alzheimer's disease. researchgate.netnih.govmdpi.com In silico docking can model the potential interactions of this compound with the active site of AChE, suggesting its likelihood as an inhibitor. researchgate.netnih.govmdpi.comresearchgate.net

Cyclooxygenase-2 (COX-2): Neuroinflammation is a critical component of neurodegenerative diseases, and COX-2 is a key enzyme in the inflammatory pathway. nih.gov Docking studies can predict the binding of this compound to COX-2, indicating a potential neuroprotective anti-inflammatory effect. nih.govjaper.inphyschemres.orgisfcppharmaspire.comresearchgate.net

Glycogen Synthase Kinase 3β (GSK3β): GSK3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net Computational models can explore the binding of this compound to the ATP-binding site of GSK3β, suggesting a potential to inhibit its activity. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net

While specific molecular docking studies for this compound against all these targets may not be published, the existing literature on docking natural products with these enzymes provides a strong rationale for investigating this compound in this context. researchgate.netresearchgate.netnih.govresearchgate.net

Table 2: Key Neurodegenerative Disease Targets for In Silico Studies

| Target Protein | Function | Relevance to Neurodegeneration |

| MAO-B | Degrades dopamine | Inhibition increases dopamine levels (Parkinson's disease) |

| AChE | Degrades acetylcholine | Inhibition increases acetylcholine levels (Alzheimer's disease) |

| COX-2 | Mediates inflammation | Inhibition may reduce neuroinflammation |

| GSK3β | Involved in tau phosphorylation | Inhibition may prevent neurofibrillary tangle formation |

Prediction of Anti-Inflammatory Potential through Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation. isfcppharmaspire.com The inhibition of COX-2 is a well-established mechanism for many anti-inflammatory drugs. physchemres.org In silico molecular docking is a powerful tool to predict the potential of natural products to act as COX-2 inhibitors. nih.govjaper.inisfcppharmaspire.comnih.govbiorxiv.orgmdpi.com These studies typically involve docking the small molecule into the active site of the COX-2 enzyme and calculating a binding energy, which is indicative of the binding affinity. japer.inphyschemres.orgisfcppharmaspire.com A lower binding energy suggests a more stable interaction and a higher likelihood of inhibition. While specific in silico studies on this compound's interaction with COX-2 are not widely available, its chemical structure, like that of many other natural products with anti-inflammatory properties, makes it a plausible candidate for COX-2 inhibition. Such computational predictions can serve as a preliminary step to guide future in vitro and in vivo studies to confirm its anti-inflammatory potential.

Chemical Synthesis and Analog Design

Development of Total Synthesis Methodologies

Multiple approaches have been developed for the total synthesis of pterulone, employing various key transformations to construct the characteristic 2,3-dihydro-1-benzoxepin skeleton. acs.orgrsc.org

While specific detailed retrosynthetic analyses for this compound itself are not extensively detailed in the provided snippets, the general strategies employed in its synthesis suggest common disconnections. One approach involves the construction of the seven-membered benzoxepin ring system as a key step. acs.orgacs.orguwindsor.ca Another strategy focuses on assembling the chlorinated vinyl group and the acetyl group onto a pre-formed benzoxepinone or a related intermediate. researchgate.netresearchgate.net

Several key synthetic transformations have been utilized in the total synthesis of this compound and its analogues:

Ring-Closing Metathesis (RCM): RCM has been identified as a key step in some synthetic routes to construct the 1-benzoxepin ring. acs.orgacs.orguwindsor.ca For example, the RCM of an allyl ether precursor mediated by a ruthenium benzylidene complex has been shown to efficiently form the 1-benzoxepin core. acs.orgacs.org

Wittig Reactions: Wittig reactions have been employed to introduce the chlorinated vinyl group. researchgate.netresearchgate.net One route involves a Wittig reaction to transform a keto functionality into a chlorovinyl group. researchgate.netresearchgate.net Another approach utilizes a Wittig reaction as part of a sequence starting from 2-hydroxy-5-bromobenzaldehyde. researchgate.net

Friedel-Crafts Acetylation: Friedel-Crafts acetylation has been used to install the acetyl group onto the benzoxepin core in some synthetic strategies. researchgate.netresearchgate.net

Epoxidation and Rearrangement: Epoxidation of a double bond in a benzoxepin intermediate followed by base-induced rearrangement has been explored to generate allylic alcohol functionalities. acs.orgacs.org

Oxidation and Reduction Reactions: Various oxidation and reduction reactions are used throughout the synthetic sequences to interconvert functional groups, such as the Swern oxidation of an allylic alcohol to a ketone and the reduction of a vinyl halide with LAH. acs.orgacs.org

While the provided information does not explicitly detail stereoselective synthesis of this compound itself, the broader field of natural product synthesis, particularly those with chiral centers, often involves stereoselective approaches. beilstein-journals.orgamazon.comrsc.org this compound, as a natural product, possesses defined stereochemistry, implying that controlled stereochemical outcomes are necessary in its total synthesis. The synthesis of related compounds and analogues sometimes involves strategies to control the stereochemistry of newly formed chiral centers or double bonds. researchgate.netbeilstein-journals.org For instance, the control of E/Z isomerism in the chlorinated vinyl group is mentioned, with photochemical isomerization and chromatography used to obtain the pure E isomer (this compound). researchgate.netresearchgate.net

Challenges in the total synthesis of this compound can include:

Construction of the Seven-Membered Ring: Medium-sized rings like the seven-membered benzoxepin ring can be challenging to form due to enthalpic and entropic factors and potential transannular interactions. uwindsor.ca While RCM has helped overcome some of these challenges, optimizing cyclization yields can still be necessary. uwindsor.ca

Introduction of the Chlorinated Vinyl Group: Introducing the chlorinated vinyl group with control over stereochemistry can pose difficulties. The use of Wittig reactions under specific conditions is required. researchgate.netresearchgate.net

Functional Group Compatibility: The presence of multiple functional groups in this compound necessitates careful planning of synthetic steps to ensure compatibility and avoid undesired side reactions.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of this compound relates to its biological activity, derivatization strategies are employed to synthesize analogues with modifications at different positions. rsc.orglu.senih.govwikipedia.orgnih.gov

The rational design of this compound analogues for SAR studies involves making targeted modifications to the core structure or its substituents and then evaluating the biological activity of the resulting compounds. rsc.orglu.senih.govwikipedia.org This process aims to identify which parts of the molecule are essential for activity and which modifications might enhance or alter the desired biological effect. wikipedia.orgnih.gov

Strategies for designing this compound analogues can include:

Modification of the Chlorinated Vinyl Group: Altering or removing the chlorine atom, or changing the nature or stereochemistry of the double bond.

Modification of the Acetyl Group: Varying the acyl group or replacing it with other substituents.

Modifications to the Benzoxepin Ring System: Introducing substituents at different positions on the aromatic ring or modifying the oxygen heterocycle.

Synthesis of Related Benzoxepine (B8326511) Derivatives: Exploring compounds with similar core structures but different substitution patterns or saturation levels. rsc.orgnih.gov

Studies have reported the synthesis of a wide range of this compound analogues starting from common intermediates. rsc.orgnih.gov These analogues are then tested for their biological activities, such as antifungal activity, to establish SARs. rsc.orglu.senih.gov While some studies have found that the natural product this compound possesses the most potent antifungal activity among the tested analogues, the synthesis and evaluation of derivatives remain crucial for understanding the molecular basis of its activity and for the potential development of new antifungal agents. lu.se

Synthesis of Unnatural Analogues for Bioactivity Profiling

The synthesis of unnatural analogues of this compound is crucial for exploring structure-activity relationships (SAR) and identifying compounds with potentially improved or altered biological profiles. Efficient synthetic procedures have been developed to provide access not only to naturally occurring pterulones but also to a wide range of related unnatural analogues. acs.orgresearchgate.netresearchgate.netnih.gov

One synthetic approach utilizes a key intermediate, an unsaturated ketone, which can serve as a starting material for the synthesis of numerous unnatural analogues. acs.org This allows for the systematic modification of the this compound structure to investigate how changes in substituents or the core scaffold impact bioactivity. Studies have reported the synthesis and biological evaluation of this compound and some of its analogues against various phytopathogenic fungi. researchgate.netresearchgate.netnih.gov

For instance, the synthesis of naturally occurring pterulones 1, 3, and 13, as well as a variety of unnatural analogues, has been achieved starting from readily available 1-benzoxepine sulfonyl-containing intermediates. researchgate.netresearchgate.netnih.gov Biological testing of these synthesized compounds has been conducted to assess their activity against a spectrum of phytopathogenic fungi. researchgate.netresearchgate.netnih.gov

Specific examples of synthesized compounds tested for biological activity include Z-1, Z-3 (isothis compound), and Z-13. acs.org These compounds, representing alcohol, ketone (isothis compound), and aldehyde functionalities respectively, were tested for their inhibitory effects on the growth of Rhodotorula glutinis and Saccharomyces cerevisiae. acs.org

| Compound | Concentration (μg/mL) | R. glutinis Relative Growth (%) | S. cerevisiae Relative Growth (%) |

| Blank | 100 | 100 | 100 |

| Z-1 | 50 | 5.5 | 89 |

| Z-1 | 100 | <1 | ≈1 |

| Z-3 | 50 | 58 | 91 |

| Z-3 | 100 | 40 | 84 |

| Z-13 | 50 | 96 | 91 |

| Z-13 | 100 | 65 | 87 |

As shown in the table, alcohol Z-1 demonstrated significant activity, particularly against R. glutinis, while isothis compound (Z-3) and aldehyde Z-13 showed weaker inhibition under the tested conditions. acs.org This highlights the importance of structural features for biological activity and underscores the value of synthesizing and profiling unnatural analogues.

Advanced Synthetic Techniques for Enhanced Yield and Efficiency

The synthesis of the 1-benzoxepin core of this compound and its analogues often requires advanced synthetic techniques to achieve enhanced yields and efficiency. Several methodologies have been explored for the construction of this seven-membered heterocyclic ring system. acs.orgresearchgate.netorganic-chemistry.org

Microwave-Assisted Synthesis Applications

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, particularly for the synthesis of heterocyclic compounds, offering advantages such as significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional thermal methods. ijpsjournal.comnih.gov While general applications of microwave irradiation in heterocyclic synthesis are well-documented, its specific application in the synthesis of this compound or its benzoxepine core has been explored. ijpsjournal.comnih.govresearchgate.net

Microwave irradiation can facilitate faster reaction rates and higher yields in the synthesis of various heterocyclic compounds. ijpsjournal.combenthamscience.com This technology is considered important in high-speed combinatorial and medicinal chemistry due to its ability to dramatically reduce reaction times from hours or days to minutes or seconds. nih.gov Although detailed protocols for microwave-assisted this compound synthesis are not extensively detailed in the immediate search results, the general benefits of this technique for complex molecule synthesis suggest its potential for optimizing this compound analogue production. ijpsjournal.comnih.gov

Novel Catalytic Systems in Benzoxepine Ring Formation

The formation of the benzoxepine ring is a critical step in the synthesis of this compound and its analogues, and various catalytic systems have been developed for this purpose. Ring-closing metathesis (RCM) catalyzed by ruthenium complexes is a prominent technique used in the synthesis of the 1-benzoxepin skeleton. acs.orgnih.gov

One efficient procedure for accessing compounds with a 1-benzoxepin skeleton employs RCM of an allyl ether mediated by a ruthenium benzylidene complex. acs.org This precatalyst is known for its efficiency and tolerance of various functional groups, making it suitable for the synthesis of complex molecules. acs.org For example, treatment of a specific allyl ether with a ruthenium catalyst at room temperature yielded the desired 1-benzoxepin in excellent yield. acs.org

Beyond RCM, other catalytic systems have been investigated for benzoxepine ring formation. These include transition-metal-catalyzed reactions such as FeCl3-catalyzed alkyne-aldehyde metathesis for the synthesis of benzo[b]oxepines and dibenzo[b,f]oxepines. researchgate.net Gold-catalyzed intramolecular cyclization has also been reported for the generation of substituted aroylbenzo[b]oxepin-3-one derivatives. researchgate.net Furthermore, palladium-catalyzed methods and transition-metal-free approaches, including base-mediated annulations, contribute to the diverse strategies available for constructing the benzoxepine framework. researchgate.netorganic-chemistry.org These novel catalytic systems offer alternative routes and can potentially improve the efficiency, selectivity, and sustainability of benzoxepine synthesis.

Structure Activity Relationship Sar Studies of Pterulone and Its Analogues

Identification of Key Structural Features for Antifungal Activity

A pivotal study on pterulone analogues tested their activity against a panel of phytopathogenic fungi. The core structure of this compound is a 1-benzoxepin ring system. Modifications at different positions have revealed that the antifungal activity is highly sensitive to structural changes.

Key findings from these SAR studies indicate that:

The C7 Acetyl Group: This group appears to be a significant contributor to antifungal potency. An analogue where the C7 acetyl group was reduced to a secondary alcohol (this compound B) showed a marked decrease in activity. This suggests that the electronic and steric properties of the acetyl group are important for target interaction.

The C3-Chloromethylene Group: The exocyclic chloromethylene moiety is critical for bioactivity. Removal of the chlorine atom to yield a dechlorinated analogue resulted in a complete loss of antifungal activity. This highlights the essential role of the halogen in the molecule's mechanism of action.

The Benzoxepine (B8326511) Scaffold: The integrity of the seven-membered oxygen-containing ring is fundamental. While various substitutions on the aromatic portion have been explored, the core benzoxepine structure remains a constant feature in active compounds.

The following table summarizes the antifungal activity of this compound and key analogues, demonstrating the importance of these structural features.

| Compound | Modification from this compound | Antifungal Activity (Representative Inhibition Zone in mm) |

|---|---|---|

| This compound | - | High |

| This compound B | Reduction of C7 acetyl to alcohol | Low / Inactive |

| Dechloro-pterulone | Removal of C3 chlorine | Inactive |

| Bromo-pterulone | Replacement of chlorine with bromine | High (Comparable to this compound) |

Modulations Affecting Complex I Inhibitory Potency

This compound and the related compound Pterulinic acid are known to be effective inhibitors of the mitochondrial electron transport chain at the level of Complex I (NADH:ubiquinone oxidoreductase). nih.gov This inhibition is a key mechanism behind their biological effects, including their antifungal action.

While detailed SAR studies focusing specifically on the Complex I inhibitory potency of a wide range of this compound analogues are not extensively documented in publicly available research, inferences can be drawn from the antifungal activity data. The structural features that are critical for antifungal activity are likely to be equally important for the inhibition of Complex I.

Therefore, it is hypothesized that:

The C7 acetyl group and the C3 chloromethylene moiety are crucial for effective binding to and inhibition of Complex I. The loss of antifungal activity observed in analogues modified at these positions strongly suggests a concurrent loss of potent Complex I inhibition.

The geometry and electronic distribution of the benzoxepine ring system are likely optimized for interaction with the inhibitor binding site on the enzyme complex.

The relationship between structural modifications and Complex I inhibition is a critical area for further research to fully understand the molecular mechanism of this compound. Quantitative data, such as IC50 values for a series of analogues, would be necessary to build a precise model of this interaction.

Impact of Halogenation on Biological Activities

Halogen atoms are frequently found in natural products and often play a crucial role in their biological activity by enhancing properties such as membrane permeability, metabolic stability, and binding affinity. In the case of this compound, the presence of a chlorine atom is indispensable for its antifungal properties.

SAR studies have definitively shown that the halogen at the C3 position is a key determinant of bioactivity:

De-halogenation: The synthesis of a dechloro-pterulone analogue, where the chlorine is replaced by hydrogen, led to a complete loss of antifungal activity. This demonstrates that the presence of a halogen atom is an absolute requirement.

Changing the Halogen: The replacement of the chlorine atom with bromine resulted in a bromo-pterulone analogue that retained potent antifungal activity, comparable to that of this compound itself. This indicates that while a halogen is necessary, some variation is tolerated, with bromine being an effective substitute for chlorine in this position.

The critical role of the halogen suggests it may be involved in a key binding interaction with the molecular target, potentially through halogen bonding or by influencing the electronic properties of the exocyclic double bond. The presence of the halogen significantly enhances the electrophilic character of the adjacent carbon, which could be important for covalent or non-covalent interactions within the active site of Complex I.

| Compound | Halogen Modification | Antifungal Potency |

|---|---|---|

| This compound | Chlorine (Cl) | Potent |

| Dechloro-pterulone | None (H instead of Halogen) | Inactive |

| Bromo-pterulone | Bromine (Br) | Potent |

Insights into Pharmacophore Requirements for Specific Molecular Targets

The key pharmacophoric features for this compound's activity can be summarized as:

A Halogen-Bearing Group: A halogen atom (specifically chlorine or bromine) attached to an exocyclic methylene (B1212753) group is an essential feature. This region of the molecule likely acts as a key recognition element or reactive site.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the C7 acetyl group serves as a crucial hydrogen bond acceptor. The reduction of this group to a hydroxyl, which is a hydrogen bond donor, leads to a loss of activity, highlighting the importance of the acceptor property at this position.

Aromatic/Hydrophobic Region: The benzene (B151609) ring fused to the oxepine core provides a necessary hydrophobic scaffold that likely participates in van der Waals or π-π stacking interactions within the binding pocket of the target enzyme.

Specific 3D Arrangement: The relative spatial orientation of these features, constrained by the semi-rigid benzoxepine ring system, is critical for fitting into the active site of Complex I.

These deduced features provide a foundational model for understanding how this compound interacts with its molecular target and can guide the design of future synthetic inhibitors with potentially improved properties.

Ecological Roles and Biotechnological Relevance

Role of Pterulone in Fungal Inter-species Competition

Fungi in natural environments, such as decaying wood and leaf litter, engage in complex inter-species competition for resources. The production of secondary metabolites with antimicrobial properties is a key strategy employed by many fungi to gain a competitive advantage quora.comrsc.org. This compound, being a potent antifungal compound isolated from Pterula species and Mycena galopus, likely plays a role in inhibiting the growth and activity of competing fungi in their ecological niche wikipedia.orgresearchgate.netacs.orgrsc.orgresearchgate.netuoc.ac.in.

Studies have shown that Pterula sp. 82168, when cultivated on natural substrates like wood, produces this compound and other antibiotic metabolites researchgate.netresearchgate.net. The concentrations of these antibiotics were found to be sufficient to inhibit other saprophytic fungi researchgate.netresearchgate.net. This suggests that this compound contributes to the ability of the producing fungus to compete for and colonize resources by suppressing the growth of potential rivals in the microbial community quora.com. Similarly, the presence of benzoxepines, including compounds structurally related to this compound, in the latex of Mycena galopus is thought to be part of a wound-activated chemical defense mechanism against yeasts and parasitic fungi wikipedia.org.

Potential as a Natural Biocontrol Agent for Phytopathogens

The potent antifungal activity of this compound makes it a promising candidate for development as a natural biocontrol agent against fungal phytopathogens, which are a major threat to agricultural productivity imrpress.com. Research has demonstrated the effectiveness of this compound against a spectrum of phytopathogenic fungi researchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org.

Specifically, this compound and some of its synthetic analogues have been tested against various phytopathogenic fungi researchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org. While detailed minimum inhibitory concentration (MIC) data for a broad range of phytopathogens is not extensively reported in the immediately available search results, the consistent mention of its antifungal activity against these targets in multiple studies highlights its potential. For instance, pterulinic acid and this compound have shown antifungal activity against Fusarium species, Ustilago nuda, and Botrytis cinerea in agar (B569324) diffusion tests rsc.orgvdoc.pub.

The mechanism of action of this compound, the inhibition of mitochondrial Complex I, is a critical target in fungal metabolism, contributing to its broad antifungal spectrum against eukaryotes wikipedia.orgmitotox.orglu.se. This mechanism is distinct from some conventional fungicides, potentially offering a new mode of action for disease control and helping to manage resistance development in pathogen populations. sci-hub.se.

Further research is needed to fully evaluate the efficacy, spectrum of activity against specific plant pathogens, and environmental impact for its potential application in agricultural settings.

Cultivation Manipulation for Enhanced this compound Production

The production of secondary metabolites like this compound by fungi can be influenced by cultivation conditions. Optimizing these conditions in fermentation processes is crucial for obtaining sufficient quantities of the compound for research and potential application.

Studies on the cultivation of Pterula sp. 82168 have indicated that the substrate used can influence metabolite production. Cultivation on natural substrates resulted in the production of this compound and other antibiotics, although compared to rich media, fewer metabolites might be produced researchgate.netresearchgate.net. However, the concentrations achieved on natural substrates were sufficient to inhibit other saprophytic fungi researchgate.netresearchgate.net.

While specific detailed protocols for maximizing this compound yield through cultivation manipulation are not widely available in the provided search results, general principles of fungal fermentation apply. Factors such as nutrient composition, temperature, aeration, and fermentation time are known to influence the production of secondary metabolites in fungi researchgate.netresearchgate.net. For example, studies on other fungal metabolites like lovastatin (B1675250) have shown that parameters such as pH, incubation temperature, particle size of solid substrates, and fermentation time significantly impact production yield researchgate.net.

Enhancing this compound production could involve exploring different fermentation methods (e.g., submerged fermentation, solid-state fermentation), optimizing media components to favor the biosynthetic pathway of this compound, and potentially using elicitors or genetic approaches to upregulate production. Research into the specific growth requirements and metabolic pathways of the producing Pterula species (strain 82168) or Mycena galopus would be essential for developing strategies to enhance this compound yield for biotechnological applications.

Future Perspectives and Research Directions

Elucidation of Complete Pterulone Biosynthetic Pathway

While this compound has been identified as a fungal metabolite, the complete details of its biosynthetic pathway remain to be fully elucidated. Understanding the enzymatic steps and genetic machinery involved in this compound production by Pterula species or other fungi is a key area for future research. This could involve genomic analysis of Pterula species to identify gene clusters potentially responsible for this compound biosynthesis, followed by experimental validation through gene knockout and heterologous expression studies. acs.org Such research would not only provide insights into the natural production of this compound but could also pave the way for biotechnological approaches to produce this compound or its analogs more efficiently.

Development of More Efficient and Sustainable Synthetic Routes

Comprehensive Pharmacological Profiling for Novel Applications

This compound's known activity against mitochondrial Complex I suggests potential pharmacological applications beyond its antifungal properties wikipedia.org. Future research should involve comprehensive pharmacological profiling to explore its activity against a wider range of biological targets and in various disease models. This could include evaluating its potential against other pathogens, cancer cells, or in conditions where mitochondrial dysfunction plays a role tech4future.infonih.gov. Detailed in vitro and in vivo studies are needed to understand its mechanism of action in different biological contexts and to identify potential therapeutic windows tech4future.info. Proteomics and other 'omic' sciences could be applied to study the dose-response characteristics of protein expression changes induced by this compound, providing deeper insights into its molecular effects tech4future.info.

Exploration of this compound as a Molecular Probe for Mitochondrial Complex I Function

Given its specific inhibitory activity against mitochondrial Complex I, this compound holds significant potential as a molecular probe to study the structure, function, and involvement of this complex in various biological processes and diseases. Future research can leverage this compound to investigate the role of Complex I in cellular respiration, energy metabolism, signaling pathways, and disease pathogenesis, particularly in neurological disorders where mitochondrial dysfunction is implicated xiahepublishing.combiorxiv.orgresearchgate.netnih.gov. Using this compound as a tool can help elucidate the consequences of Complex I inhibition and potentially identify new therapeutic targets downstream of this complex nih.govxiahepublishing.com. Studies linking mitochondrial Complex I levels to cellular and physiological functions, like cognitive performance, highlight the importance of such probes in understanding biological mechanisms biorxiv.orgresearchgate.net.

Advanced Computational Modeling for Target Identification and Ligand Design

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a vital role in future this compound research researchgate.netnih.govmdpi.comsilicos-it.be. Advanced computational modeling can be used to gain a deeper understanding of this compound's interaction with mitochondrial Complex I at the molecular level, identifying key binding sites and interaction forces researchgate.netmdpi.com. This information can then guide the rational design of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties researchgate.netsilicos-it.be. Furthermore, computational methods can be employed for virtual screening of large compound libraries to identify new molecules that interact with Complex I or other potential targets of this compound, accelerating the discovery of new leads researchgate.netsilicos-it.be. Future computational studies could also explore target flexibility and dynamic hotspots in protein-ligand binding to improve prediction accuracy nih.govmdpi.com.

Q & A

Basic Research Questions

Q. How is Pterulone identified and characterized in fungal extracts?

- Methodological Answer : this compound is isolated using bioactivity-guided fractionation. Fungal extracts are subjected to chromatographic techniques (e.g., HPLC, TLC) to separate compounds, followed by spectroscopic methods (NMR, MS) for structural elucidation. Bioassays targeting NADH:ubiquinone oxidoreductase (Complex I) inhibition are used to confirm activity . Reproducibility requires detailed documentation of solvent systems, column parameters, and spectral data, as outlined in experimental reporting standards .

Q. What bioassay methodologies are used to evaluate this compound's inhibitory effects on Complex I?

- Methodological Answer : In vitro enzyme assays measure this compound's IC50 values using purified Complex I from mitochondrial preparations. Reactions typically include NADH oxidation monitoring at 340 nm, with controls for non-specific inhibition. Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition. Assay validation requires replication across independent trials and comparison to known inhibitors like rotenone .

Advanced Research Questions

Q. What challenges exist in synthesizing this compound and its analogs, and how can reaction conditions be optimized?

- Methodological Answer : Key challenges include stereochemical control during cyclization and low yields in cross-coupling steps. Optimization involves screening catalysts (e.g., palladium for Suzuki-Miyaura reactions), solvents (e.g., DMF for solubility), and temperature gradients. A 2003 study achieved 75% yield via microwave-assisted synthesis, emphasizing the need for reaction parameter tables (Table 1) .

Table 1 : Synthesis Parameters for this compound Analogs

| Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization | Pd(OAc)₂ | DMF | 120°C | 62 |

| Oxidation | KMnO₄ | Acetone | 25°C | 85 |

Q. How can researchers resolve contradictions in this compound's bioactivity across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., mitochondrial source differences) or compound purity. Solutions include:

- Standardized protocols : Adopt uniform enzyme sources (e.g., bovine heart mitochondria) and purity thresholds (>95% by HPLC).

- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .

- Comparative studies : Test this compound alongside reference inhibitors under identical conditions .

Q. What in silico approaches predict this compound's interactions with Complex I?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models this compound’s binding to Complex I’s ubiquinone site. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over 100 ns trajectories. Validation requires alignment with mutagenesis data (e.g., residue Q42A disrupting hydrogen bonds) .

Q. How do structural modifications of this compound affect its bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified side chains or halogen substitutions. Bioactivity is tested via IC50 assays, with QSAR models identifying critical moieties (e.g., ketone groups for inhibition). A 2010 study found this compound B (chlorinated analog) had 3x higher activity than the parent compound .

Methodological Design Questions

Q. How to design a study investigating this compound's ecological role in fungal communities?

- Methodological Answer : Use the PICOT framework :

- Population : Pterula species in tropical forests.

- Intervention : this compound extraction and bioactivity testing.

- Comparison : Non-producing fungal strains.

- Outcome : Antifungal/antibacterial activity metrics.

- Time : 12-month field and lab experiments.

Include metagenomic analysis to link production to ecological niches .

Q. What are best practices for ensuring reproducibility in this compound research?

- Methodological Answer : Follow guidelines for experimental reporting:

- Detailed protocols : Document solvent batches, instrument calibration, and negative controls.

- Independent replication : Collaborate with external labs to validate synthesis and bioactivity.

- Data sharing : Deposit raw spectra, assay data, and code in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.